molecular formula C12H17N5O2S2 B2512485 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1014070-47-3

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2512485
CAS No.: 1014070-47-3
M. Wt: 327.42
InChI Key: CTAQVFVCWKGDIO-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a synthetic organic compound of significant interest in scientific research due to its unique structural characteristics and potential applications. This compound is composed of a pyrazole ring with a carboxamide group, an ethyl group, and an ethoxy substituent, along with a thiadiazole ring with an ethylthio substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves several key steps:

  • Formation of Pyrazole Ring: : The pyrazole ring is often formed through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.

  • Introduction of Carboxamide Group: : The carboxamide group is introduced via the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative.

  • Formation of Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of a suitable hydrazide with a thioamide compound.

  • Final Coupling:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing each reaction step for higher yields and purity. This may involve the use of automated reactors, continuous flow chemistry techniques, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives from the ethylthio group.

  • Reduction: : Reduction reactions may target the carboxamide group, converting it into an amine.

Common Reagents and Conditions

  • Oxidizing Agents: : For oxidation reactions, reagents like hydrogen peroxide or m-chloroperoxybenzoic acid are commonly used.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

  • Substitution Reagents: : Nucleophiles such as amines or thiols are often employed in substitution reactions.

Major Products Formed

The products of these reactions depend on the specific conditions and reagents used. Oxidation typically leads to sulfoxide or sulfone derivatives, while reduction may yield amine products. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

  • Chemistry: : As an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Potential use in drug development due to its unique structural properties.

  • Industry: : As a precursor for the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exerts its effects depends on its specific application:

  • Molecular Targets: : It may interact with specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : The compound could be involved in various biochemical pathways, influencing cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

3-ethoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared to other compounds with similar structural features:

  • Ethoxy Substituted Compounds: : These compounds share the ethoxy group, which can affect their reactivity and biological activity.

  • Thiadiazole Derivatives: : Compounds with the thiadiazole ring are often studied for their diverse biological activities.

  • Carboxamide Derivatives: : These compounds are known for their stability and potential as pharmacophores.

Similar Compounds

  • 3-ethoxy-1-ethyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

  • 3-ethoxy-1-methyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

  • 3-methoxy-1-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

These compounds highlight the structural diversity and potential variations that can be explored within this class of molecules.

Properties

IUPAC Name

3-ethoxy-1-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S2/c1-4-17-7-8(10(16-17)19-5-2)9(18)13-11-14-15-12(21-11)20-6-3/h7H,4-6H2,1-3H3,(H,13,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAQVFVCWKGDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=NN=C(S2)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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